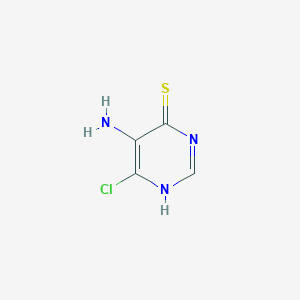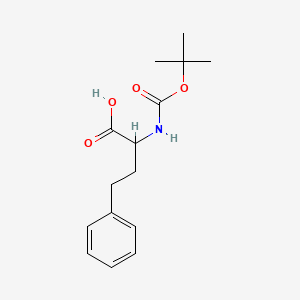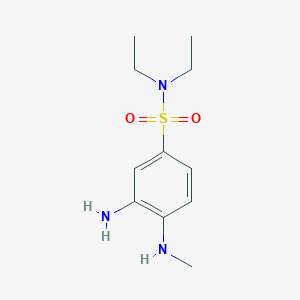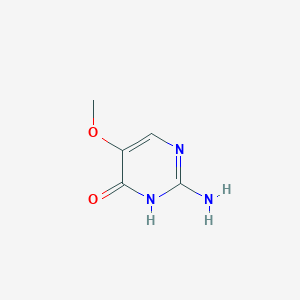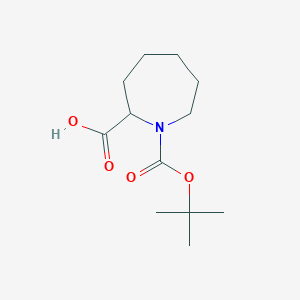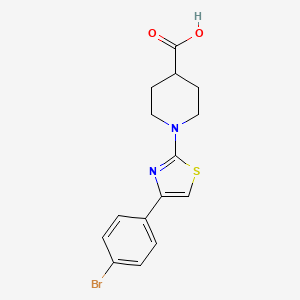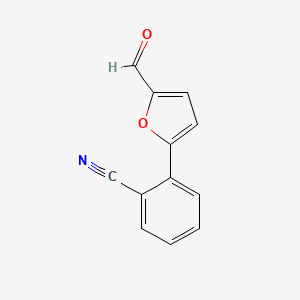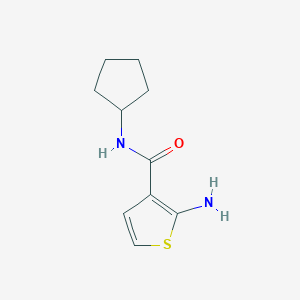
1-ベンジル-1H-ピラゾール-4-ボロン酸
概要
説明
1-Benzyl-1H-pyrazole-4-boronic acid (1-BPA) is an important organic compound in synthetic chemistry. It is a versatile molecule that can be used to synthesize a wide variety of organic compounds. It is also used as a catalyst in various reactions, making it an important tool in organic synthesis. In addition, 1-BPA is a key intermediate in pharmaceuticals and has been used for drug discovery and development.
科学的研究の応用
医薬品化学:潜在的な治療応用
1-ベンジル-1H-ピラゾール-4-ボロン酸は、さまざまな生物活性化合物の合成において関与しています。 これは、アルツハイマー病の潜在的な治療薬であるγ-セクレターゼモジュレーターの開発における前駆体として機能します 。 さらに、骨髄増殖性疾患の治療のためのJAK2阻害剤、およびがん治療のためのc-Metキナーゼ阻害剤の創出にも使用されます .
分析化学:クロマトグラフィーおよびセンシング
1-ベンジル-1H-ピラゾール-4-ボロン酸は、LCMS技術を用いて、さまざまなアルコールにおけるボロン酸エステルの安定性を研究する際のモデル化合物として使用されます 。 また、ヨードメタンを用いたヘテロアリールボロン酸エステルのパラジウム触媒によるメチル化の研究における基質としても使用され、これは分析方法の開発において重要です .
生化学:酵素阻害とタンパク質相互作用の研究
生化学では、この化合物は酵素モジュレーターとしてアミノチアゾールの調製に関与しています。 これらのモジュレーターは、代謝経路において重要なアセチルCoAカルボキシラーゼなどの酵素の活性を影響を与える可能性があります 。また、ボロン酸部分を通じてタンパク質と結合する能力があるため、タンパク質相互作用の研究にも使用されます。
Safety and Hazards
作用機序
Target of Action
1-Benzyl-1H-pyrazole-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 1-Benzyl-1H-pyrazole-4-boronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties could potentially impact its bioavailability.
Result of Action
The primary result of the action of 1-Benzyl-1H-pyrazole-4-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 1-Benzyl-1H-pyrazole-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant , which suggests that the compound can perform effectively in a variety of environments.
生化学分析
Biochemical Properties
1-Benzyl-1H-pyrazole-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions often involves the formation of transient complexes with enzymes, which can catalyze the coupling reactions. Additionally, 1-Benzyl-1H-pyrazole-4-boronic acid can interact with other biomolecules such as nucleic acids and lipids, influencing their structure and function .
Cellular Effects
The effects of 1-Benzyl-1H-pyrazole-4-boronic acid on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, 1-Benzyl-1H-pyrazole-4-boronic acid can affect the transcriptional activity of certain genes, thereby impacting gene expression profiles. These changes can result in modifications to cellular metabolism, including alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 1-Benzyl-1H-pyrazole-4-boronic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Benzyl-1H-pyrazole-4-boronic acid can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for the compound’s biochemical activity and its ability to modulate various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl-1H-pyrazole-4-boronic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of by-products that can influence its activity. In in vitro studies, the stability of 1-Benzyl-1H-pyrazole-4-boronic acid is often assessed under different conditions to determine its shelf life and optimal storage conditions. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-Benzyl-1H-pyrazole-4-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-Benzyl-1H-pyrazole-4-boronic acid can result in toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
1-Benzyl-1H-pyrazole-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux, leading to changes in the levels of specific metabolites. For example, it may interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can result in alterations in the concentration of metabolic intermediates, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Benzyl-1H-pyrazole-4-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution within the cellular environment. The compound’s localization can influence its activity and function, as it may accumulate in specific cellular compartments or organelles. Understanding the transport and distribution mechanisms of 1-Benzyl-1H-pyrazole-4-boronic acid is essential for elucidating its biochemical effects .
特性
IUPAC Name |
(1-benzylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAIAOHYPDQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391716 | |
| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852362-22-2 | |
| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




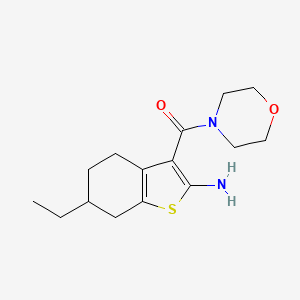

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)
![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)
